Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a benzothiophene core, an imidazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate electrophiles.
Introduction of the Imidazole Ring: The imidazole ring can be introduced via condensation reactions involving aldehydes and amines.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl and acetamido groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving sulfur-containing compounds.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-tert-butyl-2-{2-[(1-methyl-1H-imidazol-2-YL)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: shares similarities with other benzothiophene derivatives and imidazole-containing compounds.
Uniqueness
- The combination of a benzothiophene core with an imidazole ring and various functional groups makes this compound unique. Its structural complexity and potential for diverse chemical reactions set it apart from simpler analogs.
Properties
Molecular Formula |
C20H27N3O3S2 |
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Molecular Weight |
421.6 g/mol |
IUPAC Name |
methyl 6-tert-butyl-2-[[2-(1-methylimidazol-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H27N3O3S2/c1-20(2,3)12-6-7-13-14(10-12)28-17(16(13)18(25)26-5)22-15(24)11-27-19-21-8-9-23(19)4/h8-9,12H,6-7,10-11H2,1-5H3,(H,22,24) |
InChI Key |
VKKXXWFERRRPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CSC3=NC=CN3C |
Origin of Product |
United States |
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